molecular formula C9H11ClF3NO2S B1449536 [3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803598-05-1

[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No. B1449536
CAS RN: 1803598-05-1
M. Wt: 289.7 g/mol
InChI Key: GPWXOGZEDRGZHC-UHFFFAOYSA-N
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Description

[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride (3M-5TFPM-HCl) is an organic compound that is widely used in scientific research applications, particularly in biochemistry and pharmacology. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. As a trifluoromethylated derivative of the amine class of compounds, 3M-5TFPM-HCl is of great interest to scientists due to its unique properties, which make it an important tool in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis and Decomposition Applications

The compound has been studied in the context of synthesis and decomposition processes. For instance, its related compounds, such as phenyltris((trifluoromethyl)sulfonyl)methane, have been observed to form by thermal decomposition in specific reactions (Zhu & Desmarteau, 1993).

Chemical Reactions with Enzymes

Research has explored the interaction of methanesulfonates with enzymes, such as acetylcholinesterase, demonstrating chemical reactions that form inactive derivatives and are influenced by elements like fluoride (Greenspan & Wilson, 1970).

Sulfonation of Phenols

Studies have shown that methanesulfonates are involved in the sulfonation of various phenols, indicating their role in complex chemical transformations and the formation of different sulfonic acids (Wit, Woldhuis, & Cerfontain, 2010).

Reactivity and Kinetic Characterization

Investigations into the reactivity and kinetic characteristics of methanesulfonates have been conducted. These studies provide insight into the stability and decomposition patterns of these compounds under various conditions (Bentley et al., 1994).

Pharmaceutical Research

Although specific to methanesulfonates rather than the exact compound , studies have been carried out on their potential applications in pharmaceuticals, such as in the synthesis of antiestrogenic compounds (Jones et al., 1979).

properties

IUPAC Name

[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2S.ClH/c1-16(14,15)8-3-6(5-13)2-7(4-8)9(10,11)12;/h2-4H,5,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPWXOGZEDRGZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Methanesulfonyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.